![molecular formula C22H28N2O4S B2771739 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide CAS No. 1021073-38-0](/img/structure/B2771739.png)
3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide
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Overview
Description
3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core, a propionyl group, and a propoxybenzenesulfonamide moiety.
Preparation Methods
The synthesis of 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide typically involves multiple steps, including the formation of the tetrahydroquinoline core, the introduction of the propionyl group, and the attachment of the propoxybenzenesulfonamide moiety. Specific reaction conditions and reagents used in these steps can vary, but common methods include:
Formation of Tetrahydroquinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Propionyl Group: This can be achieved through acylation reactions using propionyl chloride or anhydride in the presence of a suitable catalyst.
Attachment of Propoxybenzenesulfonamide Moiety: This step may involve sulfonamide formation reactions, typically using sulfonyl chlorides and amines under basic conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have biological activity, making it a candidate for studies on its effects on biological systems.
Medicine: Potential medicinal applications include its use as a lead compound for the development of new drugs, particularly if it exhibits pharmacological activity.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound’s activity would be mediated through binding to these targets and modulating their function. The exact pathways involved would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar compounds to 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide include other tetrahydroquinoline derivatives and sulfonamide-containing compounds. These compounds may share some structural features but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its combination of a tetrahydroquinoline core with a propionyl group and a propoxybenzenesulfonamide moiety, which may confer distinct chemical and biological properties.
Conclusion
This compound is a compound with a unique structure and potential applications in various scientific fields Its synthesis involves multiple steps, and it can undergo various chemical reactions The compound’s potential applications in chemistry, biology, medicine, and industry make it a valuable subject for further research
Biological Activity
The compound 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide is a synthetic derivative belonging to the class of tetrahydroquinoline sulfonamides. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity involves examining its structural features, mechanisms of action, and the results of various studies.
Structural Characteristics
The molecular formula of the compound is C19H24N2O4S, with a molecular weight of approximately 372.5 g/mol. The structure includes:
- A tetrahydroquinoline core, which is known for its diverse biological activities.
- A propanoyl group at the nitrogen position.
- A sulfonamide functional group attached to a propoxy-substituted benzene ring.
Table 1: Structural Features
Feature | Description |
---|---|
Molecular Formula | C19H24N2O4S |
Molecular Weight | 372.5 g/mol |
Core Structure | Tetrahydroquinoline |
Functional Groups | Propanoyl, Sulfonamide, Propoxy |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Research indicates that compounds with similar structures often exert their effects through:
- Enzyme Inhibition : Compounds containing sulfonamide groups are known to inhibit specific enzymes, which can lead to therapeutic effects against diseases such as cancer and bacterial infections.
- Receptor Modulation : The tetrahydroquinoline moiety may interact with neurotransmitter receptors, potentially influencing neurochemical pathways.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study evaluated the antimicrobial properties of sulfonamide derivatives and found that modifications in the benzene ring significantly influenced their antibacterial activity. The presence of the propanoyl group in this compound suggests enhanced efficacy against certain strains of bacteria due to improved lipophilicity and membrane permeability .
-
Antitumor Potential :
- Research on similar tetrahydroquinoline derivatives has demonstrated significant antitumor activity. For instance, analogs have shown inhibition of farnesyltransferase (FT), an enzyme implicated in cancer cell proliferation. The IC50 values for these compounds were reported in the nanomolar range, indicating potent activity .
-
Neuroprotective Effects :
- Investigations into tetrahydroquinoline compounds indicate potential neuroprotective properties. These compounds may inhibit enzymes involved in neurotransmitter degradation or modulate receptor activity associated with neurodegenerative diseases .
Comparative Analysis
To better understand the biological activity of This compound , it is useful to compare it with structurally related compounds.
Table 2: Comparison with Related Compounds
Compound Name | Biological Activity | Notes |
---|---|---|
2,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl) | Antibacterial | Methyl substitutions enhance activity |
N-(1-propanoyl)-3-methylbenzene-sulfonamide | Antimicrobial | Lacks ethoxy group; simpler structure |
4-methoxy-N-(1-propanoyl-tetrahydroquinoline) | Potentially different pharmacological profiles | Similar core but different substituents |
Properties
IUPAC Name |
3-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-4-propoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-4-13-28-21-11-10-19(14-16(21)3)29(26,27)23-18-9-8-17-7-6-12-24(20(17)15-18)22(25)5-2/h8-11,14-15,23H,4-7,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTVVAOIUVLYKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)CC)C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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